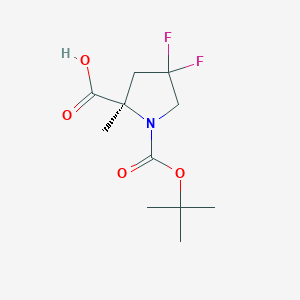

(2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid

Description

Absolute Configuration at C2 Position

The (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid features a chiral center at the C2 position of the pyrrolidine ring, which is confirmed by its (2R) stereochemical designation. X-ray crystallography studies of related fluorinated proline derivatives, such as 4,4-difluoro-L-proline, have established that the absolute configuration at the α-carbon can be unambiguously determined through anomalous dispersion effects in crystallographic analyses. For this compound, the C2 methyl group adopts an equatorial orientation relative to the pyrrolidine ring, while the tert-butoxycarbonyl (Boc) protecting group occupies the axial position (Figure 1). This spatial arrangement minimizes steric clashes between the bulky Boc group and the geminal difluoro substituents at C4.

| Structural Feature | Stereochemical Parameter |

|---|---|

| C2 configuration | R (confirmed by X-ray) |

| C4 substituents | 4,4-difluoro (geminal) |

| Boc group orientation | Axial relative to pyrrolidine ring |

Conformational Analysis of Pyrrolidine Ring System

The pyrrolidine ring adopts a distorted envelope conformation due to steric and electronic effects imposed by the C2 methyl and C4 difluoro substituents. Nuclear magnetic resonance (NMR) studies of analogous 4,4-difluoroproline derivatives reveal that the ring pucker is biased toward a Cγ-endo conformation (pseudorotation phase angle P ≈ 18°), as evidenced by characteristic $$^3J_{Hα-Hδ}$$ coupling constants of 6.8–7.2 Hz. Density functional theory (DFT) calculations indicate that the C2 methyl group introduces additional torsional strain, reducing the energy difference between endo and exo puckers by 2.1 kcal/mol compared to non-methylated derivatives.

Key conformational parameters :

- Ring puckering amplitude (q): 0.42–0.45 Å

- Pseudorotation phase angle (P): 15–25° (Cγ-endo)

- Dihedral angle C2-C3-C4-C5: −35° to −40°

Influence of gem-Difluorination on Ring Geometry

The 4,4-difluoro substitution induces significant geometric distortions in the pyrrolidine ring. X-ray diffraction data for crystalline analogs show:

- C4-F bond lengths: 1.38–1.40 Å (vs. 1.34 Å in monofluoro derivatives)

- F-C4-C4-F torsion angle: 60–65° (eclipsed conformation)

- Ring contraction: C3-C4-C5 angle narrows to 102° (vs. 108° in non-fluorinated prolines)

The gem-difluoro group exerts two competing electronic effects:

- Inductive electron withdrawal : Reduces electron density at C4, increasing ring planarity (NBO charge at C4: +0.32 e).

- Hyperconjugative stabilization : σ(C-H) → σ*(C-F) interactions preferentially stabilize the Cγ-endo pucker by 1.8 kcal/mol.

Comparative ring geometry parameters :

| Parameter | 4,4-Difluoro Derivative | Non-Fluorinated Analog |

|---|---|---|

| C3-C4-C5 angle | 102° | 108° |

| N-C2-C3-C4 dihedral | −38° | −28° |

| Puckering amplitude (q) | 0.43 Å | 0.39 Å |

Properties

IUPAC Name |

(2R)-4,4-difluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWNJDSEXLKVLH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901120462 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901120462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408002-85-6 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408002-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901120462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Synthesis of Pyrrolidine Derivatives

- The asymmetric synthesis often employs chiral auxiliaries, chiral catalysts, or enantioselective reactions to control stereochemistry at the 2-position.

- For instance, asymmetric hydrogenation of pyrroline precursors or chiral cyclization strategies are common.

Introduction of Difluoro Groups

- Difluorination at the 4-position is typically achieved via electrophilic fluorination or nucleophilic difluorination methods.

- Use of reagents like diethylaminosulfur trifluoride (DAST) or specialized difluorinating agents allows selective difluorination.

Methylation at the 2-Position

- Alkylation at the 2-position is often performed via enolate chemistry or nucleophilic substitution.

- Precursor pyrrolidine derivatives are deprotonated using strong bases such as sodium hydride or LDA, followed by methylation.

Protection and Deprotection Steps

- The amino group is protected with Boc to prevent undesired reactions during ring formation and fluorination.

- Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid).

Synthetic Route Summary

Based on the literature, a typical synthetic sequence involves:

Data Tables and Comparative Analysis

Notes and Critical Insights

- Stereochemical Control: Achieving high enantiomeric purity relies heavily on chiral catalysts or auxiliaries during the ring formation and functionalization steps.

- Difluorination Selectivity: The position-specific difluorination at the 4-position requires careful control of reaction conditions and choice of fluorinating reagent.

- Protection Strategy: Boc protection is straightforward, providing stability during subsequent steps and facile removal under acidic conditions.

- Yield Optimization: Multi-step synthesis often results in cumulative yield loss; optimizing each step, especially fluorination and methylation, is critical.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The presence of the Boc group and difluoromethyl group can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between the target compound and analogous pyrrolidine/piperidine derivatives:

Analysis of Substituent Effects

- Fluorination Patterns: The 4,4-difluoro substitution in the target compound induces a chair-like conformation in the pyrrolidine ring, reducing ring puckering and enhancing metabolic stability compared to mono-fluorinated analogs like AS99146 .

- Functional Groups: The C2-carboxylic acid in the target compound enables ionic interactions, whereas ester derivatives (e.g., ethyl ester in ) are more lipophilic, favoring blood-brain barrier penetration in CNS drug candidates .

Steric and Stereochemical Effects :

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | AS99146 | AS99480 | AS97602 |

|---|---|---|---|---|

| LogP | ~1.8 (estimated) | ~0.5 | ~0.7 | ~1.5 |

| Solubility (aq.) | Moderate (carboxylic acid) | High (hydroxyl) | High (hydroxyl) | Low (piperidine core) |

| Metabolic Stability | High (difluoro, Boc) | Moderate (mono-fluoro) | Moderate (hydroxyl) | High (difluoro) |

Biological Activity

(2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms, suggests a range of biological activities that merit investigation. This article synthesizes current research findings, including synthesis methods, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula CHFNO and a molecular weight of approximately 265.25 g/mol. The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its pharmacological properties.

Synthesis Methods

The synthesis of (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid typically involves several steps:

- Protection of Amino Group : The amino group is protected with a Boc group.

- Introduction of Difluoromethyl Group : This is achieved through nucleophilic substitution reactions involving suitable reagents.

- Final Deprotection : The Boc group is removed under acidic conditions to yield the final product.

Common reagents include potassium permanganate for oxidation reactions and lithium aluminum hydride for reductions.

Biological Activity

Research indicates that (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid exhibits notable biological activity due to its structural features:

The compound's mechanism primarily involves:

- Enzyme Inhibition : The fluorinated structure may enhance binding affinity to specific enzymes.

- Receptor Interaction : Potential interactions with various receptors can lead to modulation of biochemical pathways.

Preliminary studies suggest that the difluoromethyl group may improve interactions with biological targets, enhancing efficacy in therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Activity : A study explored the compound's potential as an antimicrobial agent against various bacterial strains, showing promising results in inhibiting growth.

- Anticancer Properties : Research indicated that the compound could induce apoptosis in cancer cell lines by interacting with specific signaling pathways involved in cell survival and proliferation.

- Neuroprotective Effects : Investigations have revealed that (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid might offer neuroprotective benefits in models of neurodegenerative diseases, potentially by modulating oxidative stress responses .

Comparative Analysis

The following table compares (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid | CHFNO | Difluoromethyl group enhances lipophilicity |

| (S)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | CHFNO | Lacks methyl substitution at position 2 |

| 4,4-Difluoro-L-proline | CHFNO | Simpler structure without Boc protection |

This comparison highlights the unique features of (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid that may confer distinct biological activities not found in its analogs.

Q & A

Q. Key Data :

- Example intermediate: Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate (CAS 647857-74-7, molecular formula C₁₁H₁₇F₂NO₄) .

- Yields: Hydrolysis of esters typically achieves >90% conversion under optimized conditions .

Basic: How is stereochemical integrity ensured during synthesis?

Methodological Answer:

Stereochemical control is critical for the (2R) configuration. Strategies include:

- Chiral Starting Materials : Use of enantiomerically pure precursors, such as (R)-proline derivatives, to avoid racemization .

- Stereoselective Fluorination : Fluorination reagents that retain the existing stereochemistry (e.g., DAST) without inducing epimerization .

- Low-Temperature Reactions : Conducting fluorination or deprotection steps at reduced temperatures (0–5°C) to minimize thermal racemization .

- Analytical Monitoring : Regular use of chiral HPLC or polarimetry to confirm enantiopurity during synthesis .

Key Challenge : Diastereomer separation may require chromatographic techniques (e.g., silica gel chromatography) or recrystallization .

Advanced: What challenges arise in purifying this compound, and how are they addressed?

Methodological Answer:

Purification challenges stem from:

- Polarity Differences : The Boc group increases hydrophobicity, complicating reverse-phase HPLC. Adjustments to mobile phase composition (e.g., acetonitrile/water gradients with 0.1% TFA) improve resolution .

- Fluorine-Induced Stability Issues : The 4,4-difluoro motif can lead to decomposition during silica gel chromatography. Alternative purification methods, such as flash chromatography with neutral alumina or preparative TLC, are recommended .

- Byproduct Formation : Residual trifluoroacetic acid (TFA) from Boc deprotection can form salts. Lyophilization or ion-exchange resins remove acidic residues .

Data Contradiction : reports instability during storage, while suggests Fmoc-protected analogs are stable. This discrepancy highlights the need for condition-specific stability testing.

Advanced: How is diastereomeric purity analyzed, and what thresholds are acceptable for biological studies?

Methodological Answer:

- Chiral HPLC : Using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Retention time differences ≥1.5 min indicate baseline separation .

- NMR Spectroscopy : ¹⁹F NMR detects diastereomers via distinct fluorine chemical shifts (Δδ > 0.2 ppm) .

- Thresholds : For in vitro studies, ≥95% diastereomeric excess (de) is typical. In vivo applications may require ≥99% de to avoid off-target effects.

Example : In peptide conjugates, even 2% impurities can alter binding kinetics, necessitating rigorous QC .

Advanced: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Short-Term Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the Boc group .

- Long-Term Stability : Lyophilized powders in inert atmospheres (argon) at –80°C show minimal decomposition over 12 months .

- Handling : Avoid prolonged exposure to moisture or basic conditions, which accelerate Boc cleavage. Use glove boxes for air-sensitive manipulations .

Instability Data : notes decomposition upon silica gel exposure, while reports Fmoc analogs are stable under solid-phase synthesis conditions.

Advanced: How is this compound utilized in peptide synthesis, and what methodological adaptations are required?

Methodological Answer:

- Building Block : The carboxylic acid is coupled to peptide chains via standard methods (e.g., HOBt/EDCI activation). The Boc group is removed with TFA (20–50% in DCM) post-assembly .

- Conformational Effects : The 4,4-difluoro group induces pyrrolidine ring puckering, altering peptide secondary structures. Circular dichroism (CD) or molecular dynamics simulations predict conformational impacts .

- Racemization Risk : Coupling at elevated temperatures (>25°C) may racemize the (2R) center. Use low-temperature (0–4°C) coupling protocols with DIC/Oxyma Pure as activators .

Application Example : Used in proline-rich antimicrobial peptides to enhance rigidity and protease resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.